molecular formula C14H22N2O2S B1453475 ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 802313-16-2

ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1453475
CAS No.: 802313-16-2
M. Wt: 282.4 g/mol
InChI Key: STKSVFKZYPRRAA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 802313-16-2) is a bicyclic heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. The molecular formula is C₁₄H₂₂N₂O₂S , with a molecular weight of 282.41 g/mol . The structure comprises:

  • Thieno[2,3-c]pyridine scaffold : A five-membered thiophene ring fused to a six-membered pyridine ring at the 2,3-positions.
  • 2-Amino substituent : A primary amine group attached to the pyridine ring at position 2, contributing to hydrogen-bonding capacity.
  • 6-(2-Methylpropyl) group : A branched isobutyl substituent at position 6 of the pyridine ring, enhancing lipophilicity.
  • Ethyl ester moiety : An ethyl carboxylate group at position 3 of the pyridine ring, critical for prodrug strategies and solubility modulation.

Crystallographic studies of analogous thieno[2,3-c]pyridines reveal a planar bicyclic core with slight deviations due to substituent bulk. The amino group and ethyl ester are typically coplanar with the aromatic system, while the isobutyl group adopts a conformation perpendicular to the ring plane to minimize steric strain. Intermolecular interactions in the solid state include N–H···O and N–H···N hydrogen bonds, which govern crystal packing.

Spectroscopic Profiling (FT-IR, NMR, HRMS)

The compound’s structural features are validated through spectroscopic techniques, as outlined below.

FT-IR Analysis

Key absorption bands in the Fourier-transform infrared (FT-IR) spectrum include:

Wavenumber (cm⁻¹) Assignment
3300–3200 N–H stretch (amino group)
1700–1680 C=O stretch (ester carbonyl)
1550–1450 Aromatic C–N and C–C stretching
1250–1100 C–O–C ester group vibrations

The absence of strong absorption above 3300 cm⁻¹ suggests no free NH stretching, indicating potential intramolecular hydrogen bonding.

¹H NMR and ¹³C NMR

Proton and carbon nuclear magnetic resonance (NMR) data provide insights into electronic environments and spatial arrangements:

¹H NMR (δ, ppm) Assignment
1.5–1.75 Isobutyl CH(CH₃)₂
4.1–4.3 Ester OCH₂CH₃
6.8–7.2 Aromatic thieno[2,3-c]pyridine protons
7.5–8.0 Pyridine C–H adjacent to substituents
¹³C NMR (δ, ppm) Assignment
20–25 Isobutyl methyl carbons
50–60 Ester carbonyl (C=O)
120–130 Aromatic carbons (thiophene and pyridine)
160–170 Ester carbonyl carbon

The amino group’s proton signals are typically broad or absent in deuterated solvents like DMSO-d₆ due to exchange broadening.

HRMS

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 282.1376 (calculated for C₁₄H₂₂N₂O₂S: 282.1375 ). Fragmentation patterns include loss of the ethyl ester (–OCH₂CH₃) and cleavage of the thieno[2,3-c]pyridine core.

Conformational Dynamics and Tautomeric Behavior

The compound exhibits conformational flexibility influenced by steric and electronic factors:

Conformational Flexibility

  • Core planarity : The thieno[2,3-c]pyridine ring system is largely planar, as evidenced by crystallographic data.
  • Ethyl ester orientation : The ethyl group adopts a perpendicular conformation relative to the pyridine ring to minimize steric clashes with the isobutyl substituent.
  • Isobutyl group : The 2-methylpropyl group adopts a staggered conformation to reduce torsional strain, as observed in analogous systems.

Tautomeric Equilibria

The amino group at position 2 may participate in tautomerism under acidic or basic conditions. However, experimental data suggest the NH₂ form dominates in neutral environments, stabilized by intramolecular hydrogen bonding with the ester oxygen.

Properties

IUPAC Name

ethyl 2-amino-6-(2-methylpropyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-4-18-14(17)12-10-5-6-16(7-9(2)3)8-11(10)19-13(12)15/h9H,4-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKSVFKZYPRRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 802313-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The molecular formula of this compound is C14H22N2O2SC_{14}H_{22}N_{2}O_{2}S with a molecular weight of approximately 282.4 g/mol.

Structural Characteristics

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C14H22N2O2SC_{14}H_{22}N_{2}O_{2}S
Molecular Weight 282.4 g/mol
IUPAC Name This compound
CAS Number 802313-16-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, compounds containing thieno[2,3-c]pyridine structures have demonstrated activity against various pathogens including Staphylococcus aureus and Candida albicans . The disk diffusion method has been employed to evaluate their efficacy, showing promising results in inhibiting microbial growth .

Antitumor Activity

The thieno-pyridine scaffold has also been investigated for its antitumor properties. Compounds derived from this structure have exhibited selective cytotoxicity against human tumor cell lines such as KB (oral cancer), DLD (colon cancer), and HepG2 (liver cancer). In particular, the structure-activity relationship (SAR) studies suggest that modifications in the side chains significantly influence their biological activity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. For instance:

  • Topoisomerase Inhibition : Some derivatives have shown enhanced inhibition of topoisomerase II compared to established chemotherapeutic agents like etoposide .
  • Epigenetic Modulation : Novel compounds targeting SETDB1/ESET have been explored for their potential to regulate gene expression through histone modification pathways .

Study on Antimicrobial Activity

In a comparative study involving various thieno[2,3-c]pyridine derivatives:

  • Compound S10 was identified as a broad-spectrum antibacterial agent with a minimum inhibitory concentration (MIC) of 15.62 µg/mL.
  • Compound S6 showed antifungal activity at the same MIC level against multiple fungal strains .

Evaluation of Antitumor Effects

A series of compounds based on the thieno-pyridine framework were synthesized and tested against several cancer cell lines:

  • Compounds demonstrated IC50 values indicating potent activity against HepG2 cells.
  • The SAR analysis revealed that increased carbon chain length in substituents correlated with enhanced antitumor efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar thieno[2,3-c]pyridine structures. Research indicates that these compounds exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Efficacy

In a comparative study involving thieno[2,3-c]pyridine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against multiple bacterial strains. This suggests a broad-spectrum antibacterial capability that warrants further exploration in clinical settings.

Antitumor Activity

The thieno-pyridine scaffold has also been investigated for its antitumor properties. Compounds derived from this structure have shown selective cytotoxicity against several human tumor cell lines, including KB (oral cancer), DLD (colon cancer), and HepG2 (liver cancer).

Evaluation of Antitumor Effects

A series of compounds based on the thieno-pyridine framework were synthesized and tested against various cancer cell lines:

  • Compound S10 exhibited significant cytotoxicity with an IC50 value lower than that of conventional treatments.
  • Compound S6 demonstrated promising results in inhibiting proliferation in colon and liver cancer cell lines.

Summary of Biological Activities

The following table summarizes the biological activities associated with ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate:

Activity TypeTarget Organisms/CellsObserved Effects
AntimicrobialStaphylococcus aureus , Candida albicans Broad-spectrum activity; MIC = 15.62 µg/mL
AntitumorKB (oral cancer), DLD (colon cancer), HepG2 (liver cancer)Selective cytotoxicity; topoisomerase inhibition

Comparison with Similar Compounds

Key Observations:

Acyl groups (e.g., butanoyl) introduce hydrogen-bonding sites, which may improve solubility or target binding. Aromatic amides (e.g., 4-phenoxybenzamido) are typical in drug design for π-π interactions with biological targets .

Functionalization at Position 2: The amino group in the target compound allows for easy derivatization (e.g., acylation, sulfonylation). Chloroacetamido or benzamido groups in analogs suggest tailored bioactivity or stability modifications .

Hydrochloride Salts :

  • Compounds like those in and are hydrochloride salts, likely improving aqueous solubility for in vitro assays.

Molecular Weight Trends :

  • The target compound (282.41 g/mol) is mid-range, while aromatic analogs (e.g., 501.04 g/mol in ) exceed typical drug-like properties (≤500 g/mol).

Preparation Methods

Summary Table of Preparation Methods

Preparation Step Description Key Reagents Notes
Gewald Reaction Formation of thieno[2,3-c]pyridine core Ketone (e.g., 1-methylpiperidin-4-one), elemental sulfur, ethyl cyanoacetate, base Efficient for thiophene ring construction
Condensation Formation of ethoxymethyleneamino intermediate Triethyl orthoformate Precursor to amino substitution
Amination Introduction of amino group Hydrazine hydrate Requires careful control
Alkylation Introduction of 2-methylpropyl group Alkyl halide (2-methylpropyl bromide), base Regioselectivity critical
Ester Formation Incorporated early via cyanoacetate ester Ethyl cyanoacetate Provides ethyl ester functionality

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling this compound in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Storage : Keep containers tightly closed in dry, well-ventilated areas away from ignition sources. Store separately from incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Sweep or vacuum spills into sealed containers for disposal. Avoid dust generation during cleanup .
  • Training : Ensure compliance with COSHH regulations (2002/2005) and provide hazard awareness training, including first-aid protocols for inhalation or dermal exposure .

Q. What synthetic routes are typically used to prepare this compound?

  • Methodological Guidance :

  • Multi-Step Synthesis : Start with a Biginelli-like condensation of aldehydes, thioureas, and β-keto esters, as seen in analogous thienopyridine derivatives .
  • Cyclization Strategies : Utilize one-pot reactions to form the thieno[2,3-c]pyridine core. For example, cyclize intermediates with nucleophiles like 3-amino-5-methylisoxazole .
  • Purification : Employ column chromatography (e.g., silica gel) and recrystallization to isolate the final product. Monitor reaction progress via TLC or HPLC .

Q. How is this compound characterized post-synthesis?

  • Methodological Guidance :

  • Spectroscopic Analysis : Use 1H^1H-NMR, 13C^{13}C-NMR, and DEPT spectra to confirm substituent positions and stereochemistry. HRMS validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond angles and lattice parameters (e.g., space group, unit cell dimensions) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assesses stability under varying temperatures .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during structural elucidation be resolved?

  • Methodological Guidance :

  • Complementary Techniques : Combine 1H^1H-1H^1H COSY and NOESY NMR to resolve overlapping signals. X-ray crystallography provides definitive proof of regiochemistry .
  • Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts or IR spectra, comparing them with experimental data .
  • Peer Review : Cross-validate findings with independent labs or databases (e.g., Cambridge Structural Database) to confirm reproducibility .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Guidance :

  • Reaction Design : Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy-efficient pathways and intermediates .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps. Optimize solvent systems (e.g., DMF/THF mixtures) to enhance reaction rates .
  • Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of key intermediates, enabling rapid adjustments .

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Guidance :

  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) and compare results with multidrug-resistant variants .
  • Mechanistic Studies : Employ fluorescence-based assays (e.g., Annexin V/PI staining) to assess apoptosis or cell cycle arrest. Validate targets via siRNA knockdown .
  • Dose-Response Analysis : Generate IC50_{50} curves with triplicate replicates. Include positive controls (e.g., doxorubicin) and solvent controls to exclude artifacts .

Q. How can environmental and toxicological risks of this compound be assessed for lab disposal?

  • Methodological Guidance :

  • Ecotoxicity Testing : Conduct acute toxicity assays on Daphnia magna or Vibrio fischeri to determine EC50_{50} values. Evaluate biodegradability via OECD 301 tests .
  • PBT/vPvB Assessment : Calculate bioaccumulation potential using log KowK_{ow} (octanol-water partition coefficient) and half-life in soil/water matrices .
  • Waste Management : Neutralize acidic/basic functional groups before incineration. Consult institutional guidelines for hazardous waste segregation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

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